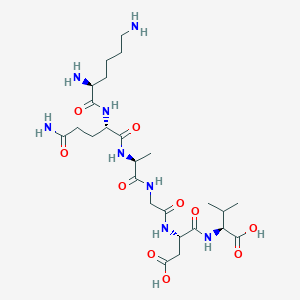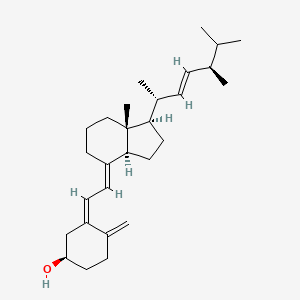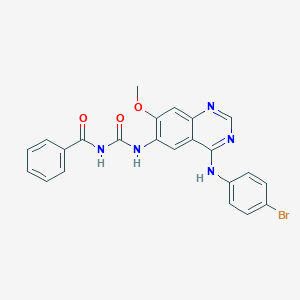
EGFR/microtubule-IN-1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of EGFR/microtubule-IN-1 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are typically proprietary information held by the manufacturers .
Industrial Production Methods
Industrial production methods for this compound are not widely disclosed. it is known that the compound is produced under stringent conditions to ensure high purity and efficacy. The compound is stored at -20°C in powder form for up to three years and at -80°C in solvent form for up to one year .
化学反応の分析
Types of Reactions
EGFR/microtubule-IN-1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the compound’s structure.
Substitution: Substitution reactions are common, where specific functional groups are replaced with others to enhance the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The conditions vary depending on the desired reaction and the specific modifications being made to the compound .
Major Products Formed
科学的研究の応用
EGFR/microtubule-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of EGFR and tubulin.
Biology: Employed in cell biology to investigate the effects of dual inhibition on cell signaling pathways.
Medicine: Explored as a potential therapeutic agent for cancer treatment due to its ability to induce apoptosis in cancer cells.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting EGFR and tubulin
作用機序
EGFR/microtubule-IN-1 exerts its effects by targeting both EGFR and tubulin. It inhibits the phosphorylation of EGFR, AKT, and ERK, which are key signaling molecules involved in cell proliferation and survival. Additionally, it impedes tubulin polymerization, disrupting the microtubule network essential for cell division. This dual inhibition leads to the induction of apoptosis in cancer cells .
類似化合物との比較
Similar Compounds
Similar compounds to EGFR/microtubule-IN-1 include:
Erlotinib: An EGFR inhibitor used in cancer therapy.
Gefitinib: Another EGFR inhibitor with similar applications.
Afatinib: A dual inhibitor targeting both EGFR and HER2.
Osimertinib: A third-generation EGFR inhibitor effective against specific mutations
Uniqueness
This compound is unique due to its dual inhibition of both EGFR and tubulin, which enhances its efficacy in inducing apoptosis and inhibiting cell proliferation. This dual-target approach sets it apart from other EGFR inhibitors that primarily target only EGFR .
特性
分子式 |
C23H18BrN5O3 |
|---|---|
分子量 |
492.3 g/mol |
IUPAC名 |
N-[[4-(4-bromoanilino)-7-methoxyquinazolin-6-yl]carbamoyl]benzamide |
InChI |
InChI=1S/C23H18BrN5O3/c1-32-20-12-18-17(21(26-13-25-18)27-16-9-7-15(24)8-10-16)11-19(20)28-23(31)29-22(30)14-5-3-2-4-6-14/h2-13H,1H3,(H,25,26,27)(H2,28,29,30,31) |
InChIキー |
ISXTYIKHFRPNMX-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C2C(=C1)N=CN=C2NC3=CC=C(C=C3)Br)NC(=O)NC(=O)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


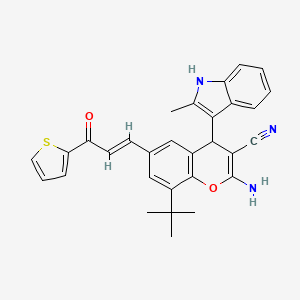
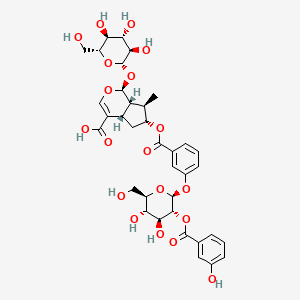
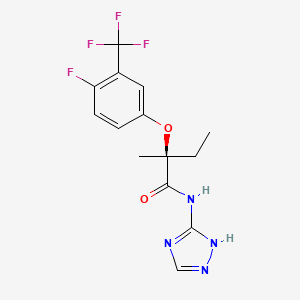
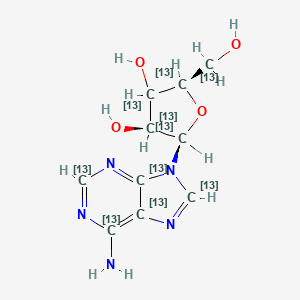
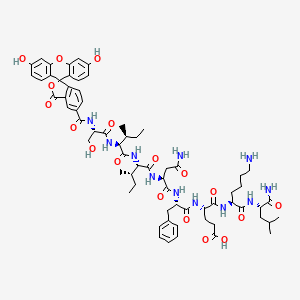
![[(3aS,4R,6R)-4-(6-aminopurin-9-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methanol](/img/structure/B15138989.png)
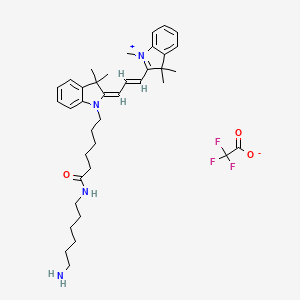
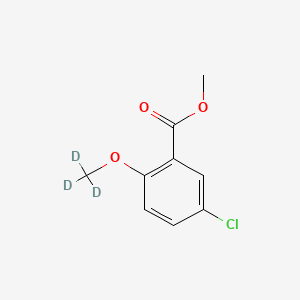
![Isopropyl 9-ethyl-1-(naphthalen-1-yl)-9h-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B15139009.png)
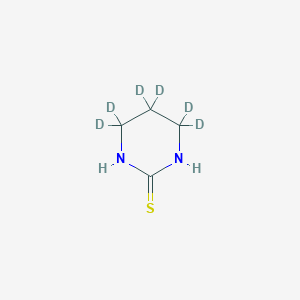
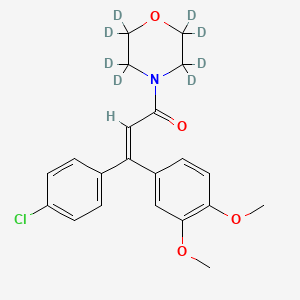
![N-[2-[[4-(hydroxyamino)-4-oxobutyl]-methylamino]ethyl]naphthalene-1-carboxamide](/img/structure/B15139033.png)
